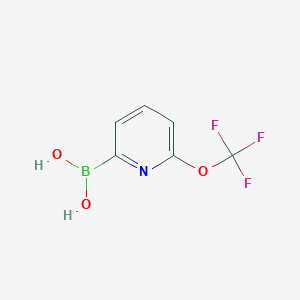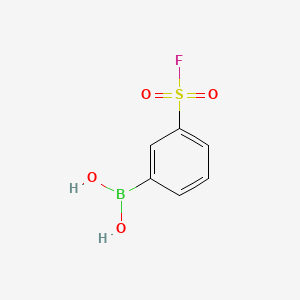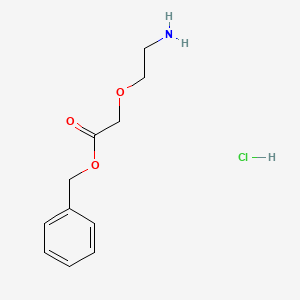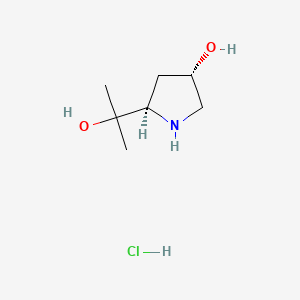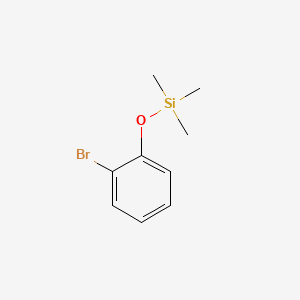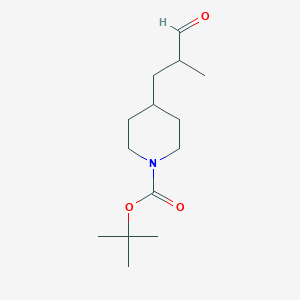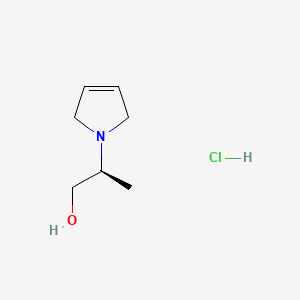
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via reduction reactions, such as the reduction of a ketone or aldehyde precursor.
Resolution of Enantiomers: The (2S) configuration can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine-containing compounds.
Medicine: Potential use in drug development due to its structural similarity to biologically active molecules.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidine-2-carboxylic acid: A derivative with potential biological activity.
Uniqueness
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(2S)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
HCYWXICBIKDJAQ-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](CO)N1CC=CC1.Cl |
SMILES canonique |
CC(CO)N1CC=CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



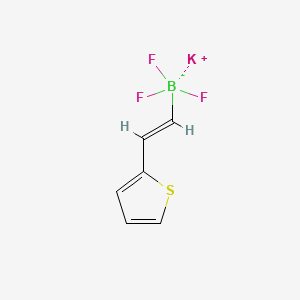
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)


